

An In-depth Technical Guide to 16-Aminohexadecanoic Acid: Properties, Application, and Analysis

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Compound of Interest

Compound Name: 16-Aminohexadecanoic acid

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Introduction

16-Aminohexadecanoic acid is a bifunctional molecule featuring a 16-carbon aliphatic chain terminating in a carboxylic acid and an amine group. This unique structure makes it a valuable building block in various scientific applications, most notably as a linker in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its characterization, and its role in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Molecular and Physical Properties

16-Aminohexadecanoic acid's long lipophilic carbon chain combined with its hydrophilic termini dictates its physical and chemical behavior. These properties are summarized in the table below.

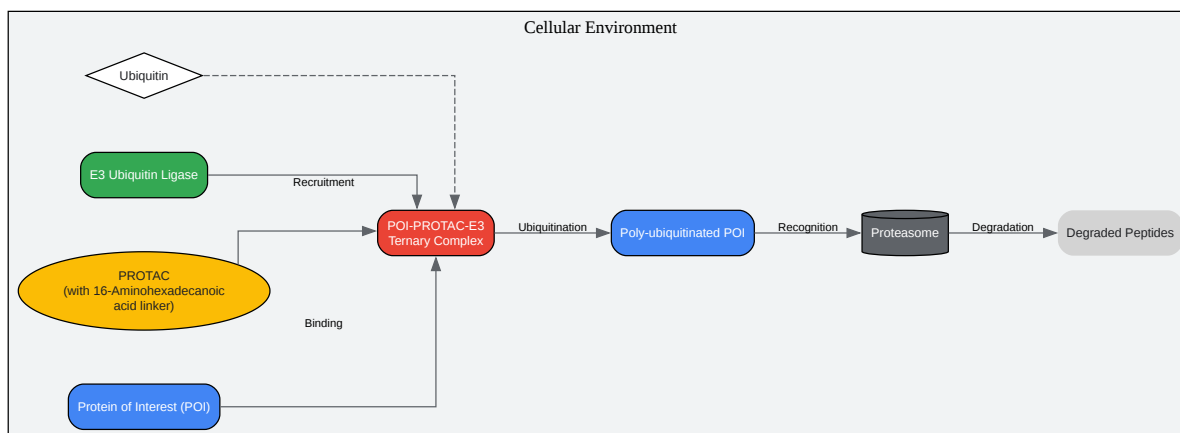
Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₃ NO ₂	[1]
Molecular Weight	271.44 g/mol	[1]
IUPAC Name	16-aminohexadecanoic acid	[1]
CAS Number	17437-22-8	[1][2]
Appearance	White to off-white solid	
Topological Polar Surface Area	63.3 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	15	[1]

Application in Targeted Protein Degradation: The PROTAC Linker

The most prominent application of **16-aminohexadecanoic acid** in contemporary drug development is its use as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's role is critical as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[3][4]

Aliphatic linkers, such as **16-aminohexadecanoic acid**, offer a degree of flexibility and hydrophobicity that can influence the PROTAC's cell permeability and the stability of the ternary complex.[4] The 16-carbon chain provides a significant spatial separation between the two ligands, which can be optimized to achieve potent and selective protein degradation.



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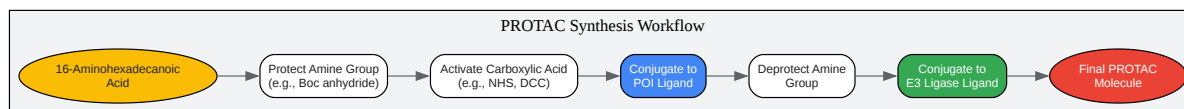
PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following are representative protocols for the characterization and utilization of **16-aminohexadecanoic acid**. Actual experimental conditions may require optimization.

Synthesis and Conjugation Workflow

16-Aminohexadecanoic acid serves as a foundational linker that can be further modified or directly conjugated to ligands. Its bifunctional nature allows for versatile conjugation strategies.



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A representative workflow for PROTAC synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of **16-aminohexadecanoic acid** and its derivatives.

- ¹H NMR Spectroscopy Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
 - Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
 - Data Acquisition: Acquire the spectrum at room temperature. Key signals to observe for the parent molecule include:
 - A triplet around 2.2-2.4 ppm corresponding to the α-methylene protons adjacent to the carboxylic acid.
 - A broad multiplet around 1.2-1.6 ppm for the long chain of methylene protons.
 - A triplet around 2.7-2.9 ppm for the methylene protons adjacent to the amine group.
 - A broad singlet for the amine protons (chemical shift can vary depending on solvent and concentration).
 - Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

- ^{13}C NMR Spectroscopy Protocol:
 - Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is recommended.
 - Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Expected signals include:
 - A signal around 175-180 ppm for the carbonyl carbon.
 - A signal around 40-45 ppm for the carbon adjacent to the amine.
 - A series of signals between 20-35 ppm for the aliphatic carbons.
 - Data Processing: Process the data similarly to the ^1H NMR spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of **16-aminohexadecanoic acid** and for monitoring its conjugation reactions.

- Protocol for Purity Analysis:
 - Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 10-100 $\mu\text{g/mL}$.
 - HPLC Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is suitable.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Data Acquisition: Scan for the expected protonated molecule $[M+H]^+$ at m/z 272.26.
 - Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.
- Data Analysis: Integrate the peak area of the compound of interest to determine its purity.

Conclusion

16-Aminohexadecanoic acid is a versatile chemical tool with significant applications in modern drug discovery, particularly in the design of PROTACs. Its long aliphatic chain provides a flexible and tunable linker element for optimizing the efficacy of targeted protein degraders. The experimental protocols outlined in this guide provide a foundation for researchers to characterize and utilize this molecule in their work. A thorough understanding of its properties and analytical methods is crucial for the successful development of novel therapeutics based on this important building block.

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